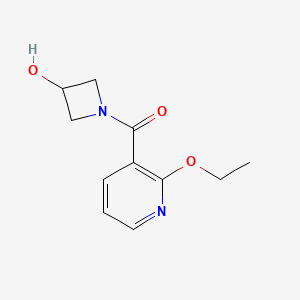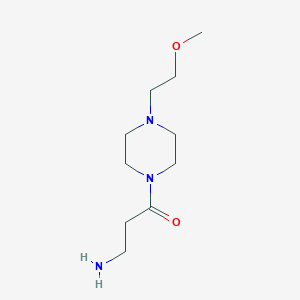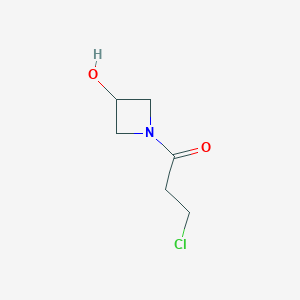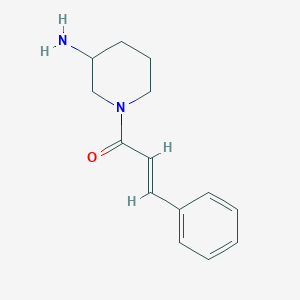
(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
Descripción general
Descripción
2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone (EPHM) is a novel and highly promising compound with a wide range of potential applications in the scientific and medical fields. This compound has been the subject of extensive research in recent years due to its unique properties, which include its ability to act as an inhibitor, a catalyst, and an antioxidant. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Novel pyridine derivatives, including those structurally similar to the compound of interest, have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluations
- A series of compounds including pyridin-3-yl and azetidin-1-yl moieties have been identified as selective antagonists for specific receptors, showcasing analgesic effects in preclinical models. This highlights the potential of structurally related compounds in pain management and the treatment of other conditions (Tsuno et al., 2017).
Chemical Synthesis and Catalysis
- Ligand exchange reactions involving compounds with pyridin-3-yl groups have been explored, shedding light on their reactivity and potential applications in catalysis and material synthesis (Klausmeyer et al., 2003).
Structural and Mechanistic Insights
- Detailed structural characterization of compounds containing pyridin-3-yl and other heteroaromatic rings has provided insights into their protonation sites, hydrogen bonding patterns, and overall molecular stability, which are crucial for designing compounds with desired properties (Böck et al., 2021).
Novel Synthetic Pathways
- Research on synthesizing new compounds through innovative methods, such as ANRORC rearrangement, has opened up new possibilities for creating derivatives with potential applications in medicinal chemistry and drug design (Sambaiah et al., 2017).
Propiedades
IUPAC Name |
(2-ethoxypyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10-9(4-3-5-12-10)11(15)13-6-8(14)7-13/h3-5,8,14H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHKCJIDSANRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1474008.png)
![(3S,8AR)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474009.png)






![7-Bromo-1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B1474023.png)



